molecular formula C11H9NO3 B076559 4-Amino-3-hydroxy-2-naphthoic acid CAS No. 13065-86-6

4-Amino-3-hydroxy-2-naphthoic acid

Cat. No. B076559
CAS RN: 13065-86-6
M. Wt: 203.19 g/mol
InChI Key: VCJJAJXTFPNHON-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-2-naphthoic acid, commonly known as AHNA, is a chemical compound that has gained significant attention in the field of scientific research. AHNA belongs to the naphthalene family and is a derivative of 2-naphthoic acid. AHNA is widely used in biochemical and physiological research, and its potential applications in medical research are being explored.

Mechanism Of Action

AHNA acts as an inhibitor of DHFR, an enzyme that plays a critical role in the synthesis of DNA and RNA. AHNA binds to the active site of DHFR and prevents the enzyme from reducing dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleotides. This inhibition of DHFR leads to a decrease in the production of nucleotides, which ultimately affects DNA and RNA synthesis.

Biochemical And Physiological Effects

AHNA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA. AHNA has also been shown to inhibit the growth of bacteria by preventing the synthesis of folic acid. Additionally, AHNA has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases.

Advantages And Limitations For Lab Experiments

AHNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. AHNA is also a specific inhibitor of DHFR and has been extensively studied, making it a well-characterized compound. However, AHNA also has some limitations. It is not a potent inhibitor of DHFR and requires high concentrations to achieve significant inhibition. Additionally, AHNA can be toxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on AHNA. One potential area of research is the development of AHNA derivatives with increased potency and selectivity for DHFR. Another area of research is the use of AHNA in combination with other drugs to enhance their efficacy. Additionally, AHNA has potential applications in the treatment of bacterial infections and inflammatory diseases, and further research is needed to explore these possibilities. Overall, AHNA is a promising compound with significant potential for use in scientific research and medical applications.

Synthesis Methods

AHNA can be synthesized through various methods, including the diazotization of 4-amino-3-hydroxy-2-naphthoic acid, followed by the coupling reaction with various aromatic compounds. The synthesis of AHNA is a complex process that requires careful attention to detail and a high level of expertise.

Scientific Research Applications

AHNA has been extensively used in scientific research as a tool to study enzyme-catalyzed reactions. It is commonly used as a substrate for the enzyme dihydrofolate reductase (DHFR) and has been used to study the mechanism of action of this enzyme. AHNA has also been used as a probe to study the binding of various ligands to DHFR.

properties

IUPAC Name

4-amino-3-hydroxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJAJXTFPNHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327680
Record name 4-Amino-3-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxy-2-naphthoic acid

CAS RN

13065-86-6
Record name 4-Amino-3-hydroxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13065-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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